![molecular formula C11H7F3N2O4S B2563001 (2Z)-2-(硝基亚甲基)-3-[4-(三氟甲氧基)苯基]-1,3-噻唑烷-4-酮 CAS No. 1164500-27-9](/img/structure/B2563001.png)
(2Z)-2-(硝基亚甲基)-3-[4-(三氟甲氧基)苯基]-1,3-噻唑烷-4-酮
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one: is a synthetic organic compound characterized by its unique structure, which includes a nitromethylidene group, a trifluoromethoxy-substituted phenyl ring, and a thiazolidinone core
科学研究应用
Chemistry
Catalysis: The compound can be used as a ligand in transition metal catalysis.
Organic Synthesis: It can serve as an intermediate in the synthesis of more complex molecules.
Biology
Antimicrobial Agents: The compound has potential as an antimicrobial agent due to its unique structure.
Enzyme Inhibition: It may act as an inhibitor for certain enzymes.
Medicine
Drug Development: The compound can be explored for its potential as a drug candidate for various diseases.
Industry
Materials Science: The compound can be used in the development of new materials with unique properties.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one typically involves the following steps:
Formation of the Thiazolidinone Core: This can be achieved by reacting a suitable thiourea derivative with an α-halo ketone under basic conditions.
Introduction of the Nitromethylidene Group: The nitromethylidene group can be introduced via a Knoevenagel condensation reaction between the thiazolidinone core and nitromethane in the presence of a base such as piperidine.
Substitution with Trifluoromethoxy Phenyl Group:
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors for better control of reaction conditions and the use of advanced purification techniques such as recrystallization and chromatography.
化学反应分析
Types of Reactions
Oxidation: The nitromethylidene group can undergo oxidation to form nitroalkenes.
Reduction: The nitromethylidene group can be reduced to form amines.
Substitution: The trifluoromethoxy group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Nucleophiles such as amines and thiols can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitroalkenes.
Reduction: Formation of amines.
Substitution: Formation of substituted thiazolidinones.
作用机制
The mechanism of action of (2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one involves its interaction with molecular targets such as enzymes and receptors. The nitromethylidene group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition of enzyme activity. The trifluoromethoxy group can enhance the compound’s binding affinity to hydrophobic pockets in proteins.
相似化合物的比较
Similar Compounds
- (2Z)-2-(nitromethylidene)-3-phenyl-1,3-thiazolidin-4-one
- (2Z)-2-(nitromethylidene)-3-[4-(methoxy)phenyl]-1,3-thiazolidin-4-one
- (2Z)-2-(nitromethylidene)-3-[4-(fluoromethoxy)phenyl]-1,3-thiazolidin-4-one
Uniqueness
- Trifluoromethoxy Group : The presence of the trifluoromethoxy group imparts unique electronic and steric properties, enhancing the compound’s stability and reactivity.
- Nitromethylidene Group : This group provides a reactive site for further chemical modifications, making the compound versatile for various applications.
属性
IUPAC Name |
(2Z)-2-(nitromethylidene)-3-[4-(trifluoromethoxy)phenyl]-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7F3N2O4S/c12-11(13,14)20-8-3-1-7(2-4-8)16-9(17)6-21-10(16)5-15(18)19/h1-5H,6H2/b10-5- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WNKXFHNFLLQNDF-YHYXMXQVSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)N(C(=C[N+](=O)[O-])S1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C(=O)N(/C(=C/[N+](=O)[O-])/S1)C2=CC=C(C=C2)OC(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7F3N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
320.25 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
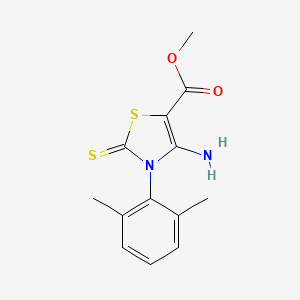
![2,5-dichloro-N-[1-(4-methoxybenzyl)-5,6-dimethyl-1H-1,3-benzimidazol-4-yl]benzenesulfonamide](/img/structure/B2562920.png)
![1-[2-(cyclopropylmethoxy)pyridine-4-carbonyl]-4-phenylpiperazine](/img/structure/B2562922.png)
![N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-oxo-2H-chromene-3-carboxamide](/img/structure/B2562923.png)
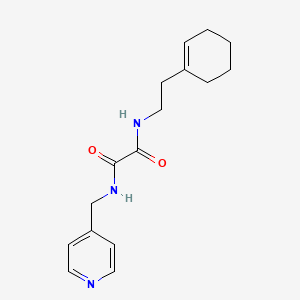
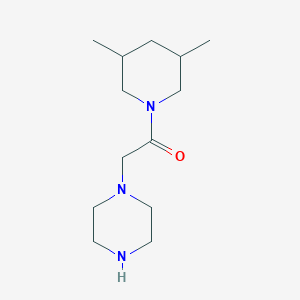
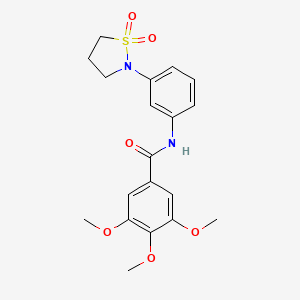
![N-ethyl-3-oxo-N-(m-tolyl)-1,2,3,5,6,7-hexahydropyrido[3,2,1-ij]quinoline-9-sulfonamide](/img/structure/B2562931.png)
![2-(3-benzyl-8-fluoro-4-oxo-3H-pyrimido[5,4-b]indol-5(4H)-yl)-N-phenethylacetamide](/img/structure/B2562932.png)
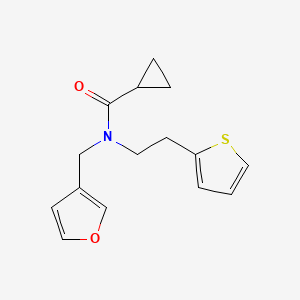
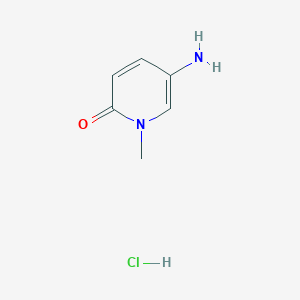
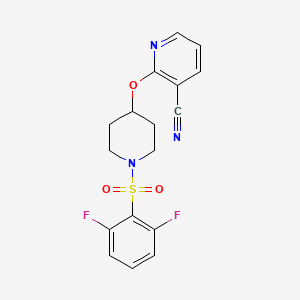
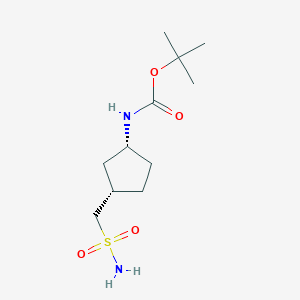
![3-Benzyl-8-[4-(trifluoromethyl)benzoyl]-1,3,8-triazaspiro[4.5]decane-2,4-dione](/img/structure/B2562941.png)
